molecular formula C20H17Cl2N3OS B2567985 N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226430-88-1

N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2567985
CAS No.: 1226430-88-1
M. Wt: 418.34
InChI Key: BWPDIOKLGGLNQE-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a thiomorpholine-4-carbonyl substituent at the 2-position and a 3,4-dichlorophenyl group at the 4-amine position. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with improved binding affinity and metabolic stability .

Properties

IUPAC Name

[4-(3,4-dichloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDIOKLGGLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 3,4-dichlorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the thiomorpholine-4-carbonyl group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound might be investigated for its interactions with various enzymes and receptors, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be part of research aimed at developing new therapeutic agents.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several quinolin-4-amine derivatives, differing primarily in substituents at the 2- and 4-positions. Key comparisons include:

Compound Name 2-Position Substituent 4-Position Substituent Yield (%) Key Findings/Properties
Target Compound Thiomorpholine-4-carbonyl 3,4-Dichlorophenyl N/A Hypothesized A3 adenosine receptor affinity
LUF6000 Cyclohexyl 3,4-Dichlorophenyl N/A A3 adenosine receptor ligand (IC₅₀: 1.2 nM)
Compound 19 () 3-Noradamantanyl 3,4-Dichlorophenyl 70% High yield; bulky substituent enhances stability
Compound 20 () 1-Adamantanyl 3,4-Dichlorophenyl 71% Improved lipophilicity
N-(3-Chloro-4-Methoxyphenyl)-Analog () Thiomorpholine-4-carbonyl 3-Chloro-4-Methoxyphenyl N/A Methoxy group may reduce steric hindrance

Key Observations :

  • Thiomorpholine vs. Cyclohexyl (LUF6000) : The thiomorpholine group introduces sulfur atoms, which may enhance hydrogen bonding or polar interactions with receptor sites compared to the hydrophobic cyclohexyl group .
  • 3,4-Dichlorophenyl vs. 3-Chloro-4-Methoxyphenyl : The dichlorophenyl group likely increases electron-withdrawing effects and receptor binding rigidity, whereas the methoxy group in ’s analog could improve solubility .
  • Bulky Substituents (Adamantanyl/Noradamantanyl): These groups in compounds improve synthetic yields (70–71%) and may enhance metabolic stability due to steric protection .
Physicochemical Properties
  • Lipophilicity: Adamantanyl/noradamantanyl groups () increase logP values, whereas thiomorpholine’s sulfur atoms may balance hydrophobicity with polar interactions .
  • Solubility : The 3,4-dichlorophenyl group reduces solubility compared to methoxy-substituted analogs (), but thiomorpholine’s polarity could mitigate this .

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